molecular formula C16H23NO B13931681 3-(2-Methoxyphenyl)quinolizidine CAS No. 63716-71-2

3-(2-Methoxyphenyl)quinolizidine

Cat. No.: B13931681
CAS No.: 63716-71-2
M. Wt: 245.36 g/mol
InChI Key: XEAVLJLNCQZBQI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids. These alkaloids are known for their diverse biological activities and are found in various plant species. The structure of this compound consists of a quinolizidine ring system with a 2-methoxyphenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)quinolizidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of a 2-methoxyphenyl-substituted amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)quinolizidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolizidine derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(2-Methoxyphenyl)quinolizidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)quinolizidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)quinolizidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methoxyphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

63716-71-2

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C16H23NO/c1-18-16-8-3-2-7-15(16)13-9-10-14-6-4-5-11-17(14)12-13/h2-3,7-8,13-14H,4-6,9-12H2,1H3

InChI Key

XEAVLJLNCQZBQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCC3CCCCN3C2

Origin of Product

United States

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